Vaticanol B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

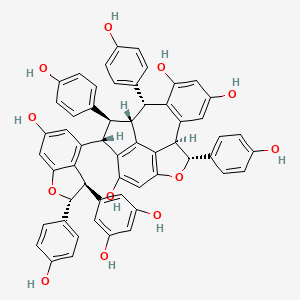

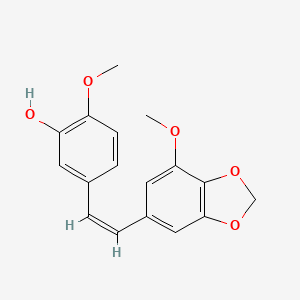

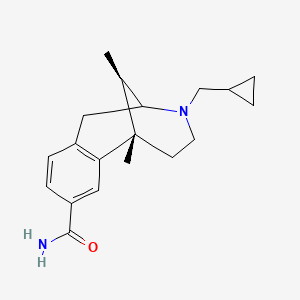

Vaticanol B is a natural product found in Hopea utilis, Upuna borneensis, and other organisms with data available.

Aplicaciones Científicas De Investigación

Anti-Inflammatory and ER Stress Regulation

Vaticanol B, identified as a tetramer of resveratrol, exhibits significant anti-inflammatory properties and regulates endoplasmic reticulum (ER) stress. It has been found to protect against ER stress-induced cell death and suppress the induction of unfolded protein response-targeted genes such as GRP78 and CHOP. This compound also inhibits the production of various inflammatory modulators like tumor necrosis factor-alpha, nitric oxide, and prostaglandin E(2), especially in the presence of lipopolysaccharide. It improves the ER environment by reducing the protein load on the ER and maintaining its membrane integrity, suggesting its potential as an innovative anti-inflammatory agent (Tabata et al., 2007).

Induction of Apoptosis in Cancer Cell Lines

Vaticanol C, another resveratrol tetramer closely related to this compound, has been demonstrated to induce apoptosis in various human colon cancer cell lines. This is characterized by nuclear changes and DNA ladder formation. Such activity indicates the potential of this compound and its related compounds in cancer therapy, particularly in inducing cell death in cancer cells (Ito et al., 2002).

Inhibition of Mediator Release from Mast Cells

Studies have shown that this compound, along with other related compounds, can inhibit the release of mediators like histamine, tumor necrosis factor-α (TNF-α), and leukotrienes from bone marrow-derived mast cells. This points towards its role in controlling allergic reactions and inflammatory responses, making it a potential therapeutic agent in conditions involving mast cell activation (Bao, 2004).

Potential in Reducing Metastasis

In a study involving a mouse metastatic mammary cancer model, vaticanol C significantly decreased the multiplicity of lymph node and lung metastases. This suggests that this compound and related compounds might have a role in reducing or preventing metastasis in certain types of cancers, such as breast cancer, making it a potential candidate for adjuvant therapy in metastatic cancer treatment (Shibata et al., 2007).

Propiedades

Fórmula molecular |

C56H42O12 |

|---|---|

Peso molecular |

906.9 g/mol |

Nombre IUPAC |

(1R,2S,3S,9R,10R,17R)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol |

InChI |

InChI=1S/C56H42O12/c57-30-9-1-25(2-10-30)44-47-38(20-36(63)22-40(47)65)50-52-43(68-56(50)28-7-15-33(60)16-8-28)24-41(66)51-49(45(53(44)54(51)52)26-3-11-31(58)12-4-26)39-21-37(64)23-42-48(39)46(29-17-34(61)19-35(62)18-29)55(67-42)27-5-13-32(59)14-6-27/h1-24,44-46,49-50,53,55-66H/t44-,45-,46-,49-,50-,53+,55+,56+/m1/s1 |

Clave InChI |

VOANMQWFRWOKSM-ATGKYDEGSA-N |

SMILES isomérico |

C1=CC(=CC=C1[C@H]2[C@@H]3[C@@H](C4=C(C=C(C=C4O)O)[C@H]5[C@@H](OC6=C5C3=C([C@@H]2C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C(=C6)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

SMILES canónico |

C1=CC(=CC=C1C2C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C(C2C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C(=C6)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

Sinónimos |

Vaticanol B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[2-(4-methyl-3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione](/img/structure/B1251199.png)